molecular formula C12H11N3O B1291041 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 937796-04-8

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1291041
CAS No.: 937796-04-8
M. Wt: 213.23 g/mol
InChI Key: UMLKVWYKGPVEGG-UHFFFAOYSA-N
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Description

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl-3,5-dimethyl-1H-pyrazole with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 4-aminophenyl-3,5-dimethyl-1H-pyrazole

    Reagent: Phosgene (COCl2)

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: 0-5°C

    Reaction Time: 2-4 hours

The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature and pressure regulation, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures (25-50°C) and inert atmospheres (e.g., nitrogen or argon).

    Polymerization: Polyols (e.g., polyethylene glycol) and catalysts (e.g., dibutyltin dilaurate). Conditions include temperatures ranging from 50-100°C.

    Substitution: Electrophiles such as halogens or nitro groups. Conditions may involve Lewis acids (e.g., AlCl3) and temperatures of 0-50°C.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Polyurethanes: Formed from polymerization with polyols.

Scientific Research Applications

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in the preparation of biocompatible materials.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methylene diphenyl diisocyanate (MDI): An aromatic diisocyanate commonly used in the production of polyurethanes.

    Toluene diisocyanate (TDI): Another aromatic diisocyanate used in the manufacture of flexible polyurethane foams.

    Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of coatings and adhesives.

Uniqueness

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other isocyanates. The methyl substitutions on the pyrazole ring also influence its steric and electronic characteristics, making it a valuable compound for specialized applications in materials science and polymer chemistry.

Properties

IUPAC Name

1-(4-isocyanatophenyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)13-8-16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLKVWYKGPVEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640462
Record name 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-04-8
Record name 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-1-(4-isocyanatophenyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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